molecular formula C19H23FN4O3 B1679102 7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 107334-06-5

7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1679102
CAS No.: 107334-06-5
M. Wt: 374.4 g/mol
InChI Key: WZGKUGHHTACDTE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PD-138312 involves several steps, starting with the preparation of the core fluoronaphthyridine structure. The synthetic route typically includes:

    Formation of the naphthyridine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorine atom: This step is usually achieved through electrophilic fluorination.

    Attachment of the pyrrolidinyl group: This is done via nucleophilic substitution reactions.

    Final modifications:

Industrial production methods for PD-138312 would involve scaling up these reactions, optimizing conditions for yield and purity, and ensuring compliance with regulatory standards.

Chemical Reactions Analysis

PD-138312 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Mechanism of Action

PD-138312 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the supercoiled structure of bacterial DNA, which is necessary for replication and transcription. By inhibiting these enzymes, PD-138312 disrupts DNA replication, leading to bacterial cell death .

The molecular targets of PD-138312 are the DNA gyrase and topoisomerase IV enzymes. The compound binds to the active sites of these enzymes, preventing them from catalyzing the necessary reactions for DNA supercoiling .

Properties

CAS No.

107334-06-5

Molecular Formula

C19H23FN4O3

Molecular Weight

374.4 g/mol

IUPAC Name

7-[3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H23FN4O3/c1-19(2,21)10-5-6-23(8-10)17-14(20)7-12-15(25)13(18(26)27)9-24(11-3-4-11)16(12)22-17/h7,9-11H,3-6,8,21H2,1-2H3,(H,26,27)

InChI Key

WZGKUGHHTACDTE-UHFFFAOYSA-N

SMILES

CC(C)(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N

Canonical SMILES

CC(C)(C1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
PD 138312
PD-138312

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 3
7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 6
7-(3-(1-Amino-1-methylethyl)-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

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